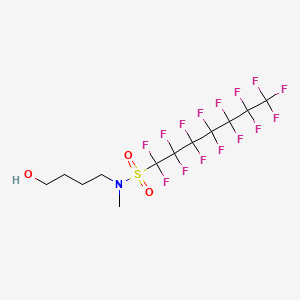

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl-

Description

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- (CAS: 68555-76-0) is a perfluoroalkyl sulfonamide (PFAS) derivative characterized by a fully fluorinated heptane chain and a sulfonamide functional group substituted with a 4-hydroxybutyl and methyl group. This compound is part of a broader class of PFAS chemicals known for their exceptional chemical stability, surfactant properties, and resistance to thermal and biological degradation. Its structure includes 15 fluorine atoms on the heptane backbone, which contribute to its hydrophobicity and persistence in environmental matrices.

Properties

CAS No. |

68298-89-5 |

|---|---|

Molecular Formula |

C12H12F15NO3S |

Molecular Weight |

535.27 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methylheptane-1-sulfonamide |

InChI |

InChI=1S/C12H12F15NO3S/c1-28(4-2-3-5-29)32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h29H,2-5H2,1H3 |

InChI Key |

PNBLAQHWLKUKEU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Preparation Strategies

The synthesis of this compound generally involves two main stages:

- Fluorination of the carbon backbone to introduce the perfluorinated chain.

- Formation of the sulfonamide functional group with methyl substitution.

Fluorination of the Carbon Chain

The key challenge in synthesizing this compound is the introduction of extensive fluorination onto the heptane chain. Two primary fluorination techniques are employed:

a) Electrochemical Fluorination (ECF)

- Process : Organic precursors, such as heptane derivatives, are dissolved in liquid hydrogen fluoride (HF). An electrical current is passed through the solution, replacing hydrogen atoms with fluorine atoms.

- Outcome : Produces a mixture of linear and branched perfluorinated isomers with varying chain lengths.

- Application : Historically used for manufacturing long-chain perfluoroalkanes and sulfonyl derivatives, including compounds similar to the target molecule.

Note: ECF is less favored now due to environmental concerns and safety issues, but it remains a foundational method in fluorochemical synthesis.

b) Telomerization

- Process : Involves reacting perfluoroalkyl iodides (telogens) with tetrafluoroethylene (TFE) (taxogen). This reaction forms perfluorinated chains with functional groups suitable for further modifications.

- Advantages : Produces more controlled chain lengths and is currently the predominant method for manufacturing perfluorinated compounds.

- Reaction Scheme :

Perfluoroalkyl iodide + Tetrafluoroethylene → Perfluorinated chain with terminal functional groups

- Post-reaction modifications : The resulting intermediates can be further functionalized to introduce sulfonate groups.

Sulfonamide Formation

Once the fluorinated carbon chain is prepared, the sulfonamide group is introduced:

- Starting materials : Typically, perfluorinated sulfonyl chlorides or fluorosulfonic acids are reacted with methylamine derivatives.

- Reaction conditions : The sulfonyl chloride reacts with methylamine in the presence of a base (e.g., pyridine) or under controlled conditions to form the sulfonamide linkage.

Example Reaction :

Perfluorinated sulfonyl chloride + Methylamine → Sulfonamide + HCl

- Further methylation : The nitrogen atom of the sulfonamide can be methylated using methyl iodide or dimethyl sulfate to achieve the N-methyl substitution.

Specific Synthetic Route for the Compound

Based on the compound's structure and known fluorochemical synthesis techniques, a plausible synthetic route involves:

| Step | Description | Reagents/Conditions | References/Notes |

|---|---|---|---|

| 1 | Synthesis of perfluorinated heptane chain | Telomerization of PFAI with TFE | Predominant current method |

| 2 | Conversion to sulfonyl fluoride | React with sulfur trioxide or chlorosulfonic acid | Forms perfluorinated sulfonyl intermediates |

| 3 | Formation of sulfonamide | React sulfonyl fluoride with methylamine | Produces N-methyl sulfonamide |

| 4 | Methylation of nitrogen | Use methyl iodide or dimethyl sulfate | Achieves N-methyl substitution |

Additional Considerations and Variations

- Purification : The final product is purified via distillation or chromatography to isolate the desired perfluorinated sulfonamide.

- Environmental and Safety Aspects : Due to the toxicity and environmental persistence of fluorinated intermediates, synthesis is conducted with stringent safety measures and waste management protocols.

Summary of Data and Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂N<) participates in reactions typical of secondary sulfonamides. The electron-deficient sulfur atom facilitates nucleophilic substitution under basic conditions:

-

Mechanistic Insight : The N-methyl and N-(4-hydroxybutyl) groups sterically hinder direct substitution at nitrogen, but fluorination enhances electrophilicity at sulfur, enabling indirect reactivity.

Hydroxyl Group Reactivity

The 4-hydroxybutyl substituent undergoes reactions typical of primary alcohols:

-

Stability Note : The hydroxybutyl group’s reactivity is moderated by the electron-withdrawing perfluoroalkyl chain, which reduces nucleophilicity .

Fluorinated Chain Stability and Decomposition

The pentadecafluoroheptane chain exhibits exceptional stability but decomposes under extreme conditions:

-

Environmental Impact : The compound’s persistence aligns with PFAS (per- and polyfluoroalkyl substances) characteristics, raising concerns about bioaccumulation .

Biological Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:

-

Structural Influence : The perfluorinated chain enhances binding to hydrophobic protein pockets, while the sulfonamide group mediates polar interactions .

Environmental and Regulatory Considerations

| Property | Data | Source |

|---|---|---|

| Persistence (Half-life) | >5 years in soil/water | OSPAR Assessment |

| Regulatory Status | Listed under EPA TSCA as inactive | EPA DSSTox |

Key Findings:

-

The compound’s reactivity is dominated by its sulfonamide and hydroxybutyl groups, with fluorination conferring thermal and chemical stability.

-

Biological activity stems from dual hydrophobic (perfluoroalkyl) and polar (sulfonamide/hydroxyl) interactions.

-

Environmental persistence necessitates careful handling to mitigate PFAS-related risks .

Scientific Research Applications

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Investigated for its potential use in biological assays and as a component in biosensors.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers.

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- involves its interaction with various molecular targets and pathways:

Surfactant Properties: The compound reduces surface tension, allowing it to act as an effective surfactant.

Hydrophobic Interactions: The perfluoroalkyl groups interact with hydrophobic surfaces, providing water and oil repellency.

Biological Interactions: In biological systems, the compound can interact with cell membranes and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

1-Pentanesulfonamide Derivatives

- Example : 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide (CAS: 16090-14-5)

1-Hexanesulfonamide Derivatives

- Example: 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-ethyl-N-[2-(phosphonooxy)ethyl]-1-hexanesulfonamide (CAS: 67969–) Key Differences: Intermediate chain length (C6) and 13 fluorine atoms. The phosphonooxyethyl group enhances water solubility compared to the 4-hydroxybutyl group in the target compound. Used in industrial surfactants.

Functional Group Modifications

Hydroxyalkyl Substituents

- 4-Hydroxybutyl vs. 2-Hydroxyethyl :

N-Substituent Variations

- N-Ethyl vs. N-Methyl: N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide (CAS: 68957-62-0) shows increased lipophilicity (log P ≈ 8.1) compared to the N-methyl variant (log P ≈ 7.8).

Environmental and Toxicological Profiles

- Bioaccumulation : Longer fluorinated chains (C7) in the target compound correlate with higher bioaccumulation factors (BAF > 1000) in aquatic organisms compared to C5 analogues (BAF ~ 500).

- Toxicity : All analogues show hepatotoxicity in rodent models, but the 4-hydroxybutyl group in the target compound reduces renal clearance efficiency, increasing chronic exposure risks.

Key Research Findings

Environmental Persistence : The target compound’s fully fluorinated backbone resists hydrolysis and photodegradation, with a half-life >50 years in soil.

Surface Activity : The 4-hydroxybutyl group enhances micelle formation efficiency (CMC ≈ 0.1 mM) compared to 2-hydroxyethyl variants (CMC ≈ 0.5 mM).

Biological Activity

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- is a complex sulfonamide compound notable for its unique structural features and biological activity. This article aims to explore the compound's biological activity through various studies and findings.

Structural Characteristics

This compound is characterized by:

- Heptanesulfonamide Backbone : Provides a foundation for biological interactions.

- Pentadecafluoro Group : Enhances lipophilicity and stability in biological systems.

Biological Activity Overview

Sulfonamides are known for their diverse biological activities including antibacterial and antiviral properties. The specific compound under discussion has shown promise in several areas:

Antibacterial Activity

Studies have demonstrated that sulfonamides can effectively inhibit bacterial growth. For instance:

- Inhibition Mechanism : Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This leads to impaired DNA synthesis and bacterial cell death.

Antiviral Activity

Research indicates that certain sulfonamides exhibit significant antiviral activity:

- Mechanism of Action : The compound may inhibit viral replication mechanisms by targeting specific viral proteins or enzymes. For example:

Study 1: Antiproliferative Activity

A study involving a series of sulfonamide derivatives found that modifications on the sulfonamide nitrogen significantly affected biological activity. The derivative with N-methyl and naphthyl groups exhibited potent antiproliferative activity against MCF-7 breast cancer cells .

Study 2: Antiviral Properties

Research focused on fluorinated sulfonamides indicated their potential as antiviral agents against Mycobacterium tuberculosis. The fluorinated groups enhanced binding affinity to target enzymes involved in the pathogen's lifecycle .

Comparison of Biological Activities

The following table summarizes the biological activities associated with 1-Heptanesulfonamide and related compounds:

| Compound | Activity Type | Target/Mechanism | IC50 Value (μM) |

|---|---|---|---|

| 1-Heptanesulfonamide | Antibacterial | DHPS inhibition | Not specified |

| Fluorinated Sulfonamides | Antiviral | Viral replication inhibition | < 5.0 |

| Naphthyl-substituted Sulfonamide | Antiproliferative | ERα degradation | Not specified |

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with their targets. For instance:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing perfluorinated sulfonamide derivatives like 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl-?

- Methodological Answer : Synthesis typically involves fluoroalkylation followed by sulfonamide formation. For example, nucleophilic substitution with perfluoroalkyl iodides and subsequent reaction with amines (e.g., 4-hydroxybutyl-methylamine) under anhydrous conditions. Characterization via and FTIR can confirm perfluorinated chain integrity and sulfonamide linkage .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and / to verify substituents and purity.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Solubility : Phase-separation studies in polar (e.g., acetonitrile) and nonpolar solvents (e.g., perfluorinated oils) to determine partitioning behavior .

Q. How can researchers safely handle and store this compound given its potential hazards?

- Methodological Answer :

- Handling : Use glove boxes under inert atmospheres to avoid hydrolysis. Personal protective equipment (PPE) including fluoropolymer-coated gloves and face shields is essential.

- Storage : Anhydrous conditions at -20°C in amber glass vials to prevent photodegradation and moisture uptake. Monitor for decomposition via periodic FTIR analysis .

Advanced Research Questions

Q. What are the dominant environmental degradation pathways for this compound, and how can they be experimentally validated?

- Methodological Answer :

- Advanced Oxidation Processes (AOPs) : Use UV/HO or ozone treatments to simulate degradation. Track intermediates via LC-MS/MS with electrospray ionization (ESI) in negative mode.

- Microbial Degradation : Employ anaerobic sludge assays with -labeled compounds to quantify mineralization rates. Compare with abiotic controls to isolate biotic contributions .

Q. How does the presence of the 4-hydroxybutyl group influence the compound’s bioaccumulation potential compared to shorter-chain analogs?

- Methodological Answer :

- In Vitro Models : Use immobilized artificial membrane (IAM) chromatography to measure partitioning coefficients. Compare with shorter-chain analogs (e.g., N-ethyl derivatives from ).

- In Vivo Studies : Administer -labeled compound to zebrafish embryos; quantify tissue accumulation via accelerator mass spectrometry (AMS) .

Q. What experimental strategies can resolve contradictions in reported toxicity data across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Use high-content screening (HCS) with multiple endpoints (e.g., mitochondrial membrane potential, ROS production) in human hepatoma (HepG2) and kidney (HEK293) cells.

- Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to identify pathway-specific effects. Normalize data using CRDC-recommended statistical frameworks (e.g., RDF2050108) .

Q. How can membrane separation technologies be optimized to recover this compound from aqueous waste streams?

- Methodological Answer :

- Nanofiltration (NF) : Test polyamide membranes with tailored pore sizes (1–2 nm) under varying pH (3–10). Use fluorescence tagging (e.g., dansyl chloride) to track rejection rates.

- Forward Osmosis (FO) : Evaluate draw solutions (e.g., ammonium bicarbonate) for concentrating the compound. Model flux decline using computational fluid dynamics (CFD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.